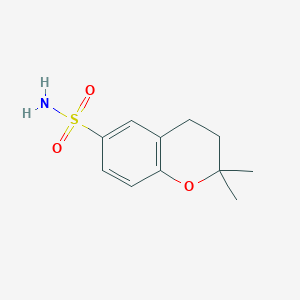
2,2-Dimethylchromane-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylchromane-6-sulfonamide is a chemical compound that belongs to the class of chromanes, which are known for their diverse biological activities This compound features a chromane core with two methyl groups at the 2-position and a sulfonamide group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchromane-6-sulfonamide typically involves the sulfonylation of 2,2-dimethylchromane. This process can be achieved by reacting 2,2-dimethylchromane with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylchromane-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted chromane derivatives.
Scientific Research Applications
2,2-Dimethylchromane-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antifungal and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylchromane-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as TNF-α-induced ICAM-1 expression on endothelial cells . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
2,2-Dimethylchromane: Lacks the sulfonamide group but shares the chromane core.
2,2-Dimethylchromane-6-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
2,2-Dimethylchromane-6-sulfonic acid: The sulfonamide group is replaced with a sulfonic acid group.
Uniqueness: 2,2-Dimethylchromane-6-sulfonamide is unique due to its specific combination of the chromane core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and differentiates it from other chromane derivatives.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-sulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3,(H2,12,13,14) |
InChI Key |
BZDQWXXADZWALP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















